molecular formula C11H11NO3 B1346202 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 855165-89-8

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B1346202
CAS No.: 855165-89-8
M. Wt: 205.21 g/mol
InChI Key: JFIPUEDLUPIYIA-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H11NO3. It is a derivative of tetrahydroquinoline, a structure known for its presence in various natural and synthetic compounds with significant biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methyl arenes as surrogates of aldehydes, with in situ generation of urea and lactic acid as a green catalyst in solvent-free conditions via the Biginelli reaction . This method is advantageous due to its eco-friendly approach and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with Raney nickel can yield cis isomers of tetrahydroquinoline derivatives .

Scientific Research Applications

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the carboxylic acid functional group provides distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPUEDLUPIYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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